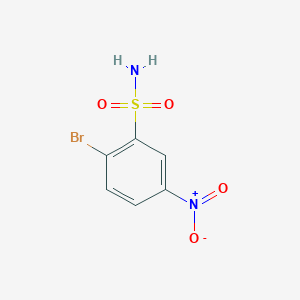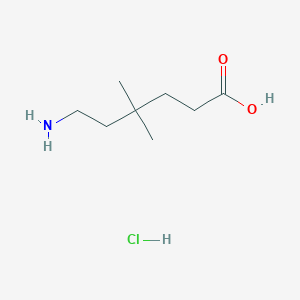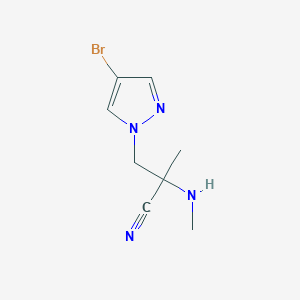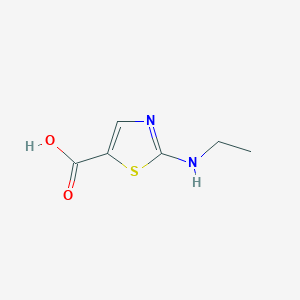![molecular formula C8H7BrN2O B1526187 3-Brom-7-Methoxyimidazo[1,2-a]pyridin CAS No. 342613-73-4](/img/structure/B1526187.png)
3-Brom-7-Methoxyimidazo[1,2-a]pyridin
Übersicht
Beschreibung
3-Bromo-7-methoxyimidazo[1,2-A]pyridine is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-methoxyimidazo[1,2-A]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-methoxyimidazo[1,2-A]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
3-Brom-7-Methoxyimidazo[1,2-a]pyridin: dient als Schlüsselzwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle. Seine Einarbeitung in größere Strukturen ist aufgrund seiner potenziellen biologischen Aktivitäten wie antiviral, antiulcerös und Antikrebs-Eigenschaften von entscheidender Bedeutung .
Entwicklung der pharmazeutischen Chemie
Diese Verbindung ist integraler Bestandteil der pharmazeutischen Chemie, wo sie zur Herstellung von Pharmakophoren verwendet wird – Teile eines Moleküls, die für seine biologische Wirkung verantwortlich sind. Sie ist besonders für ihre Rolle bei der Synthese von Molekülen mit signifikantem therapeutischen Wert bekannt .
Katalysatorfreie chemische Synthese
Im Bereich der grünen Chemie wird This compound in katalysatorfreien Syntheseprozessen eingesetzt. Dieser Ansatz ist umweltfreundlich und entspricht den Prinzipien der nachhaltigen Chemie .
Mikrowellenunterstützte organische Synthese
Die Verbindung wird in der mikrowellenunterstützten organischen Synthese verwendet, einem Verfahren, das für seine Effizienz und Selektivität bekannt ist. Diese Technik ermöglicht die schnelle Synthese von heterocyclischen Verbindungen, die häufig in der Arzneimittelentwicklung verwendet werden .
Fluoreszierende Sonden für die Ionen-Detektion
Derivate von This compound wurden als fluoreszierende Sonden eingesetzt. Diese werden für die in-vitro- und in-vivo-Bestimmung von Metallionen wie Quecksilber und Eisen verwendet, was sowohl in der Umweltüberwachung als auch in der medizinischen Diagnostik von Wert ist .
Lichtempfindliche Farbstoffe und Datenspeicher
Die Verbindung findet Anwendung bei der Synthese von lichtempfindlichen Farbstoffen. Diese Farbstoffe spielen in optischen Medien für die Datenspeicherung eine Rolle und ermöglichen die Aufzeichnung und Abfrage von Daten mit Licht .
Pflanzenschutzmittel
In der Landwirtschaft werden Derivate von This compound für ihren Einsatz als Pestizide und Fungizide untersucht. Ihr Potenzial, Nutzpflanzen vor Schädlingen und Krankheiten zu schützen, macht sie in diesem Sektor wertvoll .
Materialwissenschaften
Aufgrund seiner strukturellen Eigenschaften ist diese Verbindung auch in den Materialwissenschaften von Interesse. Sie kann zur Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, was möglicherweise zu Innovationen in verschiedenen Branchen führt .
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Action Environment
It is known that the compound should be stored at a temperature between 2 and 8 degrees celsius .
Eigenschaften
IUPAC Name |
3-bromo-7-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGICXEKRCYOBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-73-4 | |
| Record name | 3-bromo-7-methoxyimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)




amine](/img/structure/B1526112.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)







